molecular formula C9H15F3N2O B1466890 2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one CAS No. 1465425-67-5

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one

Cat. No.: B1466890
CAS No.: 1465425-67-5
M. Wt: 224.22 g/mol
InChI Key: QOZHRTNCNRDQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a 2-aminopropan-1-one moiety.

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c1-6(13)8(15)14-4-2-7(3-5-14)9(10,11)12/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZHRTNCNRDQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H12F3N2O
  • Molecular Weight : 224.22 g/mol

The compound features a piperidine ring substituted with a trifluoromethyl group and an amino group, which contribute to its unique properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, while the amino group allows for hydrogen bonding interactions with target sites, potentially modulating their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes. For instance, studies have demonstrated its capability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in multiple signaling pathways related to cell proliferation and survival. The inhibition of GSK-3β is particularly relevant in the context of neurodegenerative diseases and cancer therapy .

Receptor Binding

The compound has also been explored for its binding affinity to various receptors. The presence of the trifluoromethyl group is noted to enhance receptor selectivity, which is crucial for developing targeted therapies .

Neuroprotective Effects

Several studies have suggested that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease. Its ability to inhibit GSK-3β could contribute to neuroprotection by stabilizing tau protein and preventing neurofibrillary tangles .

Anticancer Potential

In vitro studies have shown that this compound may possess anticancer properties through its effects on cell signaling pathways. By inhibiting key kinases involved in cancer progression, it could serve as a lead compound in the development of new anticancer agents .

Comparative Studies

A comparative analysis with similar compounds reveals unique advantages offered by this compound:

Compound NameStructural FeaturesBiological Activity
2-Amino-1-(4-hydroxy-4-methylpiperidin-1-yl)propan-1-oneLacks trifluoromethyl groupLower binding affinity
2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-oneHydroxy group additionEnhanced enzyme inhibition

The trifluoromethyl substitution significantly influences the compound's pharmacokinetic properties, enhancing metabolic stability and bioavailability compared to other derivatives .

Case Study 1: GSK-3β Inhibition

A study investigated the structure–activity relationship (SAR) of various derivatives related to GSK-3β inhibition. The results indicated that compounds with trifluoromethyl substitutions exhibited improved inhibitory potency compared to their non-substituted counterparts. This highlights the importance of functional groups in modulating biological activity .

Case Study 2: Neuroprotective Screening

In a neuroprotective screening assay, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in cell cultures. This suggests potential applicability in neurodegenerative disease models .

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one is primarily investigated for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Antidepressant Activity: Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against certain diseases .

The biological activities of this compound are under extensive investigation:

  • Receptor Binding: Preliminary studies suggest that this compound may bind to serotonin and dopamine receptors, which are critical in mood regulation and other neurological functions .
  • Antimicrobial Properties: Some derivatives of the compound have shown promising antimicrobial activity, indicating potential applications in treating infections caused by resistant strains of bacteria .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules:

ApplicationDescription
Agrochemicals Used in the synthesis of herbicides and pesticides due to its bioactive properties .
Pharmaceuticals Acts as an intermediate in the synthesis of drugs targeting various conditions like depression and anxiety .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant-like effects of various piperidine derivatives, including those containing the trifluoromethyl group. The results indicated significant reductions in depressive behaviors in rodent models when administered these compounds, suggesting a viable pathway for developing new antidepressants .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibits monoamine oxidase (MAO), an enzyme linked to mood disorders. This inhibition could lead to increased levels of neurotransmitters like serotonin and norepinephrine, further supporting its potential as an antidepressant .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 2-aminopropan-1-one core but differ in substituents on the piperidine/piperazine ring. Key comparisons are summarized below:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one C₉H₁₄F₃N₂O 223.21 g/mol 4-CF₃-piperidine High metabolic stability, EWG effects
2-Amino-1-(4-(3-phenoxyphenyl)piperazin-1-yl)propan-1-one (19) C₁₉H₂₃N₃O₂ 326.18 g/mol 3-phenoxyphenyl-piperazine Antiseizure/antinociceptive potential
2-Amino-1-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)propan-1-one (20) C₁₄H₁₈F₃N₃OS 334.12 g/mol 3-(CF₃S)-phenyl-piperazine High purity (>99%), LC-MS validated
(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one C₁₈H₂₇N₃O 301.43 g/mol Benzyl-cyclopropyl-amino-piperidine Discontinued, likely due to stability
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one C₁₈H₂₅N₃O 303.45 g/mol Benzyl-ethyl-amino-methyl-piperidine Discontinued, lab-use only

Functional and Therapeutic Implications

  • Electron-Withdrawing vs. Bulky Substituents: The trifluoromethyl group in the target compound enhances polarity and metabolic resistance compared to bulkier substituents like benzyl-cyclopropyl-amino () or benzyl-ethyl-amino (), which may hinder bioavailability due to increased lipophilicity .
  • Biological Activity: Compounds 19 and 20 () exhibit antiseizure and antinociceptive activity, suggesting that the 2-aminopropanone scaffold is versatile for CNS-targeted drug development. The target compound’s CF₃ group may improve target binding specificity compared to phenoxy or trifluoromethylthio substituents .
  • Synthesis and Stability: High yields (>95%) and purity (>99%) in compounds 19 and 20 () indicate robust synthetic routes.

Patent and Industrial Relevance

The patent in describes piperidine derivatives with imidazo-pyrrolo-pyrazine substituents, highlighting the scaffold’s adaptability for diverse applications (e.g., kinase inhibition).

Preparation Methods

Preparation via Piperidine Ring Functionalization and Subsequent Amino Ketone Formation

A patent discloses a method for preparation of related 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol intermediates, which can be adapted for the trifluoromethyl-substituted analogs. The process consists of three main steps:

Step Reaction Description Key Reagents and Conditions Yield and Notes
1 Reaction of 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under alkali conditions to form a chlorinated intermediate. Alkali bases such as 1,8-diazabicycloundec-7-ene (DBU), sodium hydroxide, or strong bases like methyllithium; temperature ranges from -100°C to 0°C depending on base. Molar ratios and temperature carefully controlled to optimize yield; mild conditions preferred for DBU or NaOH.
2 Reaction of the chlorinated intermediate with sodium azide in alcohol solvent under basic conditions to form azido intermediate. Sodium azide, methanol or ethanol, bases like DIPEA; reaction at 50°C for 15 hours. Yield reported around 55% after purification.
3 Reduction of the azido intermediate to the amino alcohol using reducing agents. Common reducing agents such as hydrogenation catalysts or chemical reductants. Overall yield of amino alcohol over three steps exceeds 40%, with final reduction step yielding over 80%.

This method is noted for its simplicity, mild reaction conditions, and relatively high overall yield, making it suitable for laboratory-scale synthesis.

Synthesis Involving Piperidine Ring and Trifluoromethyl Substitution

The trifluoromethyl group introduction is generally achieved through starting materials or intermediates already bearing this substituent on the piperidine ring. The synthesis then proceeds with linking the propanone and amino functionalities.

  • The piperidine ring with the 4-(trifluoromethyl) substituent is prepared or obtained commercially.
  • The amino-propanone moiety is introduced via nucleophilic substitution or reductive amination strategies on the piperidine nitrogen.
  • The ketone functionality at the 1-position of the propanone chain is maintained or formed by oxidation or acylation reactions.

This synthetic approach is supported by chemical suppliers and catalog data, indicating standard organic synthesis techniques are applicable.

Related Piperidinol and Piperidine Derivative Syntheses

Research on piperidinol derivatives with trifluoromethyl-substituted phenyl groups provides insight into synthetic routes that can be adapted for the target compound:

  • Starting from optically active epichlorohydrin, epoxide intermediates are formed by reaction with substituted phenols under basic conditions.
  • These epoxides are then reacted with 4-substituted piperidines to afford piperidinol derivatives.
  • Purification is achieved by column chromatography, and yields vary from 19% to 50% over two steps.

Although these methods focus on piperidinol derivatives, the strategies for ring construction and substitution are relevant for synthesizing 2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one.

Comparative Table of Preparation Methods

Method Key Steps Reagents Conditions Yield Advantages Limitations
Alkali-mediated chloroform reaction + azide substitution + reduction 3-step: chloroform alkali reaction, azide substitution, reduction DBU, NaOH, NaN3, reducing agents -100°C to 50°C, alcohol solvents >40% overall, >80% final step Mild conditions, accessible reagents, high yield Requires careful temperature control
Direct synthesis from trifluoromethyl-piperidine intermediates Functionalization of piperidine ring, ketone and amino group introduction Piperidine derivatives, nucleophiles Standard organic synthesis Not explicitly reported Straightforward, commercially feasible Details sparse, yields not specified
Epoxide ring opening with substituted piperidines for piperidinol analogs Epoxide formation, ring opening with piperidine Epichlorohydrin, substituted phenols, piperidines Reflux in acetonitrile/ethanol 19-50% over two steps Chiral synthesis possible Moderate yields, multi-step

Research Findings and Optimization Notes

  • The alkali-mediated method offers a robust and efficient route with yields exceeding 40% overall and over 80% in the critical reduction step, highlighting the effectiveness of simultaneous reduction of multiple groups.
  • Selection of base and reaction temperature is critical; milder bases like DBU or NaOH at -20°C to 0°C provide good yields, whereas stronger bases require lower temperatures and additives.
  • Purification typically involves extraction and silica gel chromatography to ensure purity.
  • The trifluoromethyl group is generally introduced early or present in the piperidine starting materials to avoid complications in later steps.
  • Epoxide ring-opening methods allow for stereochemical control but may have lower yields and require careful purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.